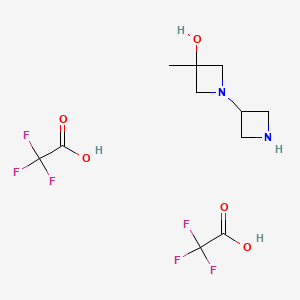
1-(Azetidin-3-yl)-3-methylazetidin-3-ol di-trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Azetidin-3-yl)-3-methylazetidin-3-ol di-trifluoroacetate, also known as A3MDF, is a synthetic compound that has been used in scientific research as a tool to study various biochemical and physiological effects. A3MDF is a small molecule that is easily synthesized and has a low molecular weight, making it ideal for use in laboratory experiments. A3MDF has been used to study a wide range of topics, including the effects of various drugs, the effects of environmental stressors, and the effects of diet on health. In addition, A3MDF has been used to study the mechanism of action of various drugs and to explore new therapeutic targets.
科学的研究の応用
Carbohydrate-Derived Scaffolds for Azetidines
Carbohydrate-derived bicyclic azetidin-3-ones, related to the compound , serve as stable intermediates for synthesizing highly substituted azetidines. These azetidines, exemplified by the synthesis of complex 3-methylazetidine derivatives, demonstrate the potential of using such scaffolds for novel therapeutic agents (Martínez & Fleet, 2014).
Synthesis of Polyhydroxylated Azetidine Iminosugars
Research into azetidine iminosugars derived from D-glucose has led to the synthesis of compounds with significant glycosidase inhibitory activity. These findings indicate the potential for azetidine-based molecules in developing treatments for disorders related to glycosidase activity (Lawande et al., 2015).
Azetidine Derivatives in Antimicrobial and Antifungal Applications
Azetidine derivatives have been explored for their pharmacological potential, including antimicrobial and antifungal activities. This includes the synthesis of nitrogen and sulfur-containing heterocyclic compounds, indicating the broad applicability of azetidine cores in therapeutic agent development (Mistry & Desai, 2006).
Advanced Synthesis Techniques
The synthesis of azetidine derivatives through techniques such as microwave-assisted synthesis points towards efficient methods for producing complex molecules. These methodologies enable the rapid and efficient creation of azetidine-based compounds with potential pharmaceutical applications (Isoda et al., 2006).
Antioxidant, Antimicrobial, and Antimycobacterial Activities
Azetidinone and thiazolidinone moieties linked to various nuclei have been synthesized and evaluated for their antioxidant, antimicrobial, and antimycobacterial activities. This research underscores the versatility of azetidine derivatives in addressing a wide range of bacterial and fungal pathogens, as well as their potential role in managing oxidative stress (Saundane & Walmik, 2013).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(Azetidin-3-yl)-3-methylazetidin-3-ol di-trifluoroacetate involves the reaction of 3-methylazetidin-3-ol with trifluoroacetic anhydride to form the di-trifluoroacetate salt. The resulting salt is then reacted with azetidine to form the final product.", "Starting Materials": [ "3-methylazetidin-3-ol", "trifluoroacetic anhydride", "azetidine" ], "Reaction": [ "Step 1: React 3-methylazetidin-3-ol with trifluoroacetic anhydride in the presence of a catalyst to form the di-trifluoroacetate salt.", "Step 2: Isolate the di-trifluoroacetate salt by precipitation or filtration.", "Step 3: React the di-trifluoroacetate salt with azetidine in the presence of a base to form 1-(Azetidin-3-yl)-3-methylazetidin-3-ol di-trifluoroacetate.", "Step 4: Purify the final product by recrystallization or chromatography." ] } | |
| 1651840-83-3 | |
分子式 |
C9H15F3N2O3 |
分子量 |
256.22 g/mol |
IUPAC名 |
1-(azetidin-3-yl)-3-methylazetidin-3-ol;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H14N2O.C2HF3O2/c1-7(10)4-9(5-7)6-2-8-3-6;3-2(4,5)1(6)7/h6,8,10H,2-5H2,1H3;(H,6,7) |
InChIキー |
QWMNZVRUIMPFST-UHFFFAOYSA-N |
SMILES |
CC1(CN(C1)C2CNC2)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
正規SMILES |
CC1(CN(C1)C2CNC2)O.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



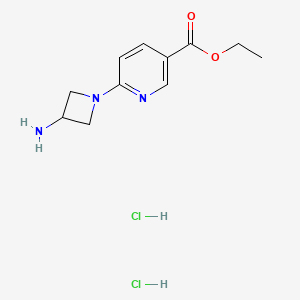
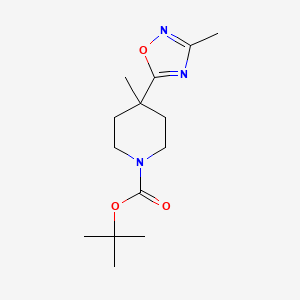
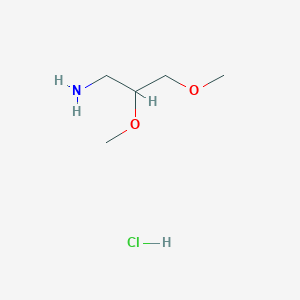

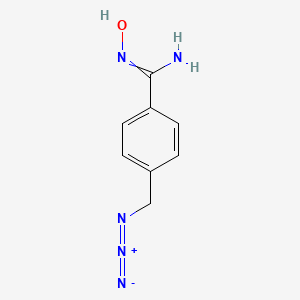
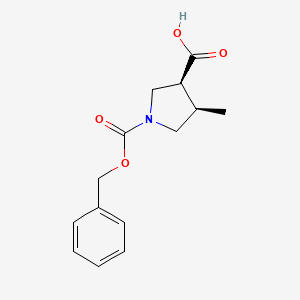
![5-Bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B1377546.png)
![2-(propan-2-yl)-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B1377547.png)
![Ethyl 8-bromoimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B1377549.png)
![3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hcl](/img/structure/B1377550.png)
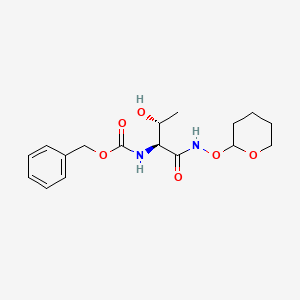
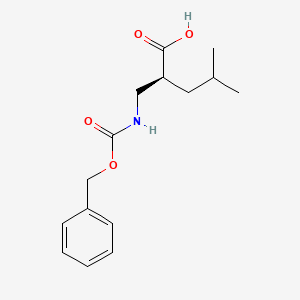
![5-Bromo-3-methyl-2-[(piperidin-1-yl)carbonyl]pyridine](/img/structure/B1377556.png)
